molecular formula C₂₀H₂₆O₁₃ B1140368 methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate CAS No. 136737-07-0

methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate

Cat. No.: B1140368
CAS No.: 136737-07-0
M. Wt: 474.41
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, potassium permanganate, and lithium aluminum hydride. The reactions are typically conducted under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate is widely used in scientific research, particularly in the fields of:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Research involving this compound contributes to the development of new therapeutic agents.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s acetyl groups play a crucial role in its reactivity and binding properties. It can inhibit or activate enzymes by modifying their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate is unique due to its specific anhydro bridge and the arrangement of acetyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O13/c1-9(21)28-8-16(30-11(3)23)18(32-13(5)25)19-17(31-12(4)24)14(29-10(2)22)7-15(33-19)20(26)27-6/h7,14,16-19H,8H2,1-6H3/t14?,16-,17?,18-,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLDDVLWELZUJX-VKTWBHRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@H](C1C(C(C=C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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